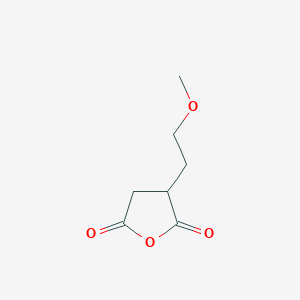

3-(2-Methoxyethyl)oxolane-2,5-dione

Description

Structure

3D Structure

Properties

CAS No. |

88067-03-2 |

|---|---|

Molecular Formula |

C7H10O4 |

Molecular Weight |

158.15 g/mol |

IUPAC Name |

3-(2-methoxyethyl)oxolane-2,5-dione |

InChI |

InChI=1S/C7H10O4/c1-10-3-2-5-4-6(8)11-7(5)9/h5H,2-4H2,1H3 |

InChI Key |

RKHGMUYNHKYXIR-UHFFFAOYSA-N |

Canonical SMILES |

COCCC1CC(=O)OC1=O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3 2 Methoxyethyl Oxolane 2,5 Dione

Ring-Opening Reactions of the Anhydride (B1165640) Moiety

The oxolane-2,5-dione, or succinic anhydride, ring system is characterized by its susceptibility to nucleophilic attack, leading to ring-opening reactions. This reactivity is a cornerstone of its utility in chemical synthesis, allowing for the introduction of diverse functional groups.

Nucleophilic Addition Mechanisms

The fundamental mechanism of ring-opening for cyclic anhydrides like 3-(2-methoxyethyl)oxolane-2,5-dione involves the nucleophilic addition to one of the carbonyl carbons of the anhydride. This is followed by the cleavage of the acyl-oxygen bond, resulting in the opening of the five-membered ring. The regioselectivity of the attack can be influenced by steric and electronic factors of both the anhydride and the incoming nucleophile.

Alcoholysis and Ester Formation

The reaction of this compound with alcohols, a process known as alcoholysis, yields a monoester derivative. This reaction proceeds through the nucleophilic attack of the alcohol's hydroxyl group on one of the carbonyl carbons of the anhydride. Subsequent proton transfer results in the formation of a carboxylic acid and an ester functionality.

For instance, the reaction with methanol (B129727) would produce methyl 4-(2-methoxyethyl)-4-oxobutanoate. The reaction is typically carried out in the presence of a catalyst or under reflux conditions to enhance the reaction rate.

Table 1: Products of Alcoholysis of this compound

| Reactant Alcohol | Product |

| Methanol | Methyl 4-(2-methoxyethyl)-4-oxobutanoate |

| Ethanol | Ethyl 4-(2-methoxyethyl)-4-oxobutanoate |

Aminolysis and Imide/Amide Formation

Aminolysis, the reaction with amines, is a versatile method for modifying this compound. The reaction with a primary amine can lead to the formation of either an amide-acid or an imide, depending on the reaction conditions. The initial nucleophilic attack by the amine on a carbonyl group forms a monoamide-carboxylic acid intermediate.

If this intermediate is heated, it can undergo intramolecular cyclization via dehydration to form the corresponding N-substituted imide. The reaction with ammonia, for example, can produce pyrrolidine-2,5-dione derivatives. reactory.app

Table 2: Products of Aminolysis of this compound

| Reactant Amine | Intermediate Product | Final Product (with heating) |

| Ammonia | 4-amino-4-oxo-3-(2-methoxyethyl)butanoic acid | 3-(2-Methoxyethyl)pyrrolidine-2,5-dione |

| Methylamine | 4-(methylamino)-4-oxo-3-(2-methoxyethyl)butanoic acid | 1-Methyl-3-(2-methoxyethyl)pyrrolidine-2,5-dione |

Hydrolysis and Dicarboxylic Acid Formation

The hydrolysis of this compound involves the ring-opening of the anhydride by water to form the corresponding dicarboxylic acid, 2-(2-methoxyethyl)succinic acid. nih.gov This reaction readily occurs in the presence of water and can be catalyzed by either acid or base. The mechanism involves the nucleophilic attack of a water molecule on one of the carbonyl carbons, leading to the formation of the dicarboxylic acid. reactory.app

Catalytic Aspects of Ring-Opening Processes

The ring-opening reactions of oxolane-2,5-diones can be significantly influenced by catalysts. Both acidic and basic catalysts can accelerate the rate of nucleophilic attack. For instance, in alcoholysis, a common strategy is to use a Brønsted or Lewis acid to activate the carbonyl group of the anhydride, making it more electrophilic.

In the context of polymerization, organocatalysts have been employed for the ring-opening polymerization of related cyclic esters and amides. nih.gov For example, binary catalyst systems, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a thiourea (B124793) cocatalyst, have been shown to be effective in the controlled polymerization of morpholine-2,5-diones. nih.gov Such catalytic systems could potentially be adapted for the ring-opening polymerization of this compound to produce polyesters with pendant methoxyethyl groups.

Cycloaddition Reactions and Pericyclic Processes

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules. The oxolane-2,5-dione (succinic anhydride) ring, being saturated, does not directly participate in cycloaddition reactions as a diene or dienophile.

However, it is conceivable that derivatives of this compound, where unsaturation is introduced into the side chain, could undergo such reactions. For instance, if the side chain were modified to contain a double or triple bond, it could potentially act as a dienophile in a Diels-Alder reaction. The anhydride moiety itself can influence the stereochemical outcome of such reactions due to its steric bulk and electronic properties.

While there is no specific literature on cycloaddition reactions of this compound, related succinic anhydride derivatives have been utilized in formal cycloadditions and multicomponent reactions. acs.org

Other Significant Reaction Pathways

The most significant and well-documented reactions of this compound are expected to involve the succinic anhydride ring. This five-membered heterocyclic system is susceptible to nucleophilic attack due to the presence of two electrophilic carbonyl carbons.

Ring-Opening Reactions:

Hydrolysis: In the presence of water, the anhydride ring readily undergoes hydrolysis to yield the corresponding dicarboxylic acid, 3-(2-Methoxyethyl)succinic acid. wikipedia.orgreactory.app This reaction can be catalyzed by either acid or base.

Alcoholysis: Reaction with alcohols leads to the formation of a monoester derivative. The alcohol attacks one of the carbonyl groups, leading to the opening of the anhydride ring. wikipedia.org

Aminolysis: Amines react similarly to alcohols, attacking a carbonyl carbon to form a monoamide. This reaction is often used to modify proteins by reacting succinic anhydride with the ε-amino groups of lysine (B10760008) residues. nih.gov

These ring-opening reactions are fundamental to the chemistry of succinic anhydrides and represent the primary pathways for the derivatization of this compound.

Table 2: Common Nucleophilic Ring-Opening Reactions of Succinic Anhydrides

| Nucleophile | Product |

| Water (H₂O) | Dicarboxylic acid |

| Alcohol (R-OH) | Monoester |

| Amine (R-NH₂) | Monoamide |

Derivatives and Functionalization Strategies Incorporating the 3 2 Methoxyethyl Oxolane 2,5 Dione Scaffold

Synthesis of Novel Heterocyclic Systems

The fundamental reactivity of the anhydride (B1165640) moiety in 3-(2-methoxyethyl)oxolane-2,5-dione is the cornerstone for constructing various heterocyclic frameworks. Ring-opening reactions with different nucleophiles generate linear intermediates containing both a carboxylic acid and another functional group (e.g., amide, ester), which are primed for subsequent intramolecular cyclization to form new ring systems.

The construction of pyrrole (B145914) and furan (B31954) rings from a succinic anhydride scaffold is a multi-step process that typically proceeds via a 1,4-dicarbonyl intermediate, which is the key precursor for the classical Paal-Knorr synthesis.

Strategic Approach for Pyrrole Synthesis: The synthesis of N-substituted pyrrole derivatives, specifically pyrrolidine-2,5-diones (succinimides), is a direct and high-yielding transformation. This is achieved through the condensation of this compound with a primary amine (R-NH₂). The reaction involves the initial ring-opening of the anhydride by the amine to form an amide-carboxylic acid intermediate, which then undergoes intramolecular cyclization upon heating, eliminating a molecule of water to form the stable five-membered imide ring.

Further conversion to aromatic pyrroles can be envisioned through reduction of the carbonyl groups and subsequent aromatization, though the direct synthesis of succinimides is the more common pathway.

Strategic Approach for Furan Synthesis: The Paal-Knorr furan synthesis requires a 1,4-dicarbonyl compound and an acid catalyst for dehydration and cyclization. organic-chemistry.org While not a direct conversion, this compound can be strategically converted into the necessary 3-(2-methoxyethyl)hexane-2,5-dione precursor. This can be accomplished through a two-step process involving reaction with an organometallic reagent followed by oxidation. Subsequent acid-catalyzed intramolecular cyclization of the resulting 1,4-dicarbonyl intermediate yields the corresponding furan derivative.

Table 1: Proposed Synthetic Strategies for Pyrrole and Furan Derivatives

| Target Heterocycle | Step | Reaction Description | Key Reagents | Intermediate/Product |

|---|---|---|---|---|

| Pyrrolidine-2,5-dione (Succinimide) | 1 | Nucleophilic ring-opening by a primary amine. | Primary Amine (R-NH₂) | Amide-carboxylic acid |

| 2 | Intramolecular cyclization via dehydration. | Heat | N-substituted 3-(2-methoxyethyl)pyrrolidine-2,5-dione | |

| Furan | 1 | Conversion of the anhydride to a 1,4-dicarbonyl precursor. | Organometallic reagents (e.g., Grignard), followed by oxidation. | Substituted 1,4-diketone |

| 2 | Paal-Knorr cyclization via dehydration. organic-chemistry.org | Acid catalyst (e.g., H₂SO₄, TsOH) | 2,5-disubstituted 3-(2-methoxyethyl)furan |

The anhydride scaffold can be elaborated to form more complex three-dimensional structures like spirocycles and fused rings. nih.govrsc.org Spiro compounds feature two rings connected by a single common atom. nih.gov

Strategic Approach for Spiro Compounds: A plausible route to spiro-heterocycles involves a double condensation reaction. For example, reacting this compound with a compound containing two nucleophilic groups connected by a suitable linker, such as a 1,3-diamine or a 1,3-diol, could lead to the formation of a spiro-bis-succinimide or spiro-bis-ester derivative after a two-step condensation and cyclization sequence. Another strategy involves converting the anhydride to a derivative that can undergo a double intramolecular electrophilic substitution onto an adjacent aromatic ring system. nih.gov

Strategic Approach for Fused Ring Systems: Fused ring systems can be generated by reacting the anhydride with a difunctional reagent where the reactive groups can sequentially form a new ring fused to the original scaffold. A prominent example is the reaction with an ortho-substituted aromatic amine, like ortho-phenylenediamine. The initial acylation by the anhydride at one amino group, followed by intramolecular cyclization of the second amino group onto the newly formed carboxylic acid, would result in a benzodiazepine-dione system fused to the core structure.

Table 2: Proposed Synthetic Strategies for Spiro and Fused Ring Systems

| Target System | Reaction Type | Key Reagents | Resulting Structure |

|---|---|---|---|

| Spiro Compound | Double Condensation/Cyclization | Pentaerythritol (tetrol) or similar poly-functional molecules | Spiro-lactone/lactam systems |

| Fused Ring System | Condensation/Intramolecular Cyclization | o-Phenylenediamine | Benzodiazepine-dione fused system |

| Fused Ring System | Condensation/Intramolecular Cyclization | 2-Aminoethanol | Oxazepine-dione fused system |

While the direct conversion of a succinic anhydride to a thiazolidinedione is not a standard transformation, the anhydride can serve as a starting point for a multi-step synthesis of related sulfur-containing heterocycles. nih.govnih.gov

Strategic Approach for Thiazolidine-dione Analogues: A rational synthetic pathway begins with the ring-opening of this compound with an amino-thiol, such as cysteamine. This reaction would yield a carboxylic acid with a terminal thiol group, separated by an amide linkage. Subsequent intramolecular cyclization, potentially promoted by a dehydrating agent, could lead to the formation of a seven-membered 1,4-thiazepine-dione ring system.

Alternatively, to build a thiazolidine (B150603) ring, one could first convert the anhydride to an α-halo-substituted derivative. Reaction of the anhydride with a halogenating agent (e.g., NBS, Br₂) under appropriate conditions would introduce a bromine atom alpha to one of the carbonyls. This α-bromo succinic anhydride derivative could then potentially react with thiourea (B124793) in a condensation reaction, analogous to the Hantzsch thiazole (B1198619) synthesis, to form a 2-aminothiazole-fused system.

Table 3: Proposed Synthetic Strategy for Sulfur-Containing Heterocycles

| Target Heterocycle | Step | Reaction Description | Key Reagents | Resulting Structure |

|---|---|---|---|---|

| 1,4-Thiazepine-dione | 1 | Anhydride ring-opening. | Cysteamine (2-aminoethanethiol) | Thiol-terminated amide-carboxylic acid |

| 2 | Intramolecular cyclization. | Dehydrating agent (e.g., DCC) | Substituted 1,4-thiazepine-dione | |

| Thiazole-fused system | 1 | α-Halogenation of the anhydride. | N-Bromosuccinimide (NBS) | α-Bromo-succinic anhydride derivative |

| 2 | Condensation/Cyclization. | Thiourea | 2-Amino-thiazole fused to a lactone ring |

The synthesis of pyrimidine-based heterocycles like uracil (B121893) from a succinic anhydride precursor requires the construction of a key β-dicarbonyl or equivalent intermediate. organic-chemistry.orgresearchgate.net

Strategic Approach for Uracil Derivatives: A feasible strategy involves converting the this compound into a β-ketoester derivative. This can be achieved by first opening the anhydride ring with an alcohol (e.g., ethanol) to form a monoester-monocarboxylic acid. The resulting carboxylic acid can then be activated (e.g., converted to an acid chloride or activated with a coupling agent) and reacted with the enolate of an acetate (B1210297) ester in a Claisen-type condensation to generate the required β-ketoester framework. This intermediate, which contains the necessary 1,3-dicarbonyl motif, can then undergo a classical condensation reaction with urea (B33335) in the presence of an acid or base catalyst. The final cyclization and dehydration steps yield the 6-substituted uracil derivative, with the 2-methoxyethyl-containing side chain at the 5-position of the pyrimidine (B1678525) ring.

Table 4: Proposed Synthetic Strategy for Uracil Derivatives

| Step | Reaction Description | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Anhydride ring-opening to form a monoester. | Ethanol (EtOH), catalyst | Monoethyl 3-(2-methoxyethyl)succinate |

| 2 | Formation of a β-ketoester via condensation. | Acid activation (e.g., SOCl₂), followed by reaction with an acetate enolate. | β-ketoester derivative |

| 3 | Condensation and cyclization with urea. | Urea, acid or base catalyst | 5-(1-(2-methoxyethyl)acetyl)pyrimidine-2,4(1H,3H)-dione (A Uracil Derivative) |

Oligomeric and Polymeric Derivatives

Succinic anhydrides are well-established monomers in polymer chemistry, valued for their ability to undergo ring-opening polymerization to create polyesters and polyamides. broadview-tech.com The this compound monomer can be used to synthesize polymers with tailored properties, where the methoxyethyl side chain can enhance solubility and introduce flexibility into the polymer backbone.

The alternating ring-opening co-polymerization (ROCOP) of cyclic anhydrides and epoxides is a powerful method for producing well-defined polyesters. nih.gov This reaction is typically catalyzed by a variety of metal-based or organic catalysts.

Research Findings: In this process, this compound can be co-polymerized with various epoxides, such as propylene (B89431) oxide or cyclohexene (B86901) oxide. The polymerization proceeds via the alternating insertion of the anhydride and epoxide monomers. The catalyst first activates the epoxide for ring-opening by the carboxylate generated from the reaction of the catalyst with the anhydride. This creates a growing polymer chain with an alcohol terminus, which then attacks a new anhydride molecule, regenerating the carboxylate end for the next cycle. This mechanism leads to a highly regular polyester (B1180765) structure with an alternating sequence of anhydride and epoxide units.

The choice of catalyst is crucial for controlling the polymerization and suppressing side reactions like epoxide homopolymerization. N-Heterocyclic carbenes (NHCs) have been identified as effective single-component organoinitiators for the ROCOP of cyclic anhydrides and epoxides, producing various polyesters. rsc.org Furthermore, the anhydride group can be grafted onto existing polymer backbones, such as poly(lactic acid) (PLA), to create functional materials. nih.gov This modification introduces reactive sites onto the polymer chain, which can be used for further functionalization or to alter the material's properties. nih.govresearchgate.net

Table 5: Polymerization Strategies Incorporating this compound

| Polymerization Type | Co-monomer(s) | Typical Catalyst | Resulting Polymer Type | Key Features |

|---|---|---|---|---|

| Ring-Opening Co-polymerization (ROCOP) | Epoxides (e.g., Propylene Oxide) | Metal complexes (Zn, Co), N-Heterocyclic Carbenes (NHCs) rsc.org | Alternating Polyester | Regular structure, biodegradable potential. Side chain influences solubility. |

| Ring-Opening Polymerization (ROP) | Diols (e.g., Ethylene (B1197577) Glycol) | Acid or base catalyst | Polyester | Forms polyester via reaction of anhydride with hydroxyl groups. |

| Graft Polymerization | Polymer backbone (e.g., Poly(lactic acid), PLA) nih.gov | Free radical initiator (for grafting maleic anhydride, then hydrogenation) | Graft Co-polymer | Introduces reactive anhydride functionality onto a pre-existing polymer. nih.gov |

| Curing Agent | Epoxy Resins google.com | Tertiary amines, heat | Cross-linked Thermoset | Anhydride acts as a hardener, cross-linking epoxy polymer chains. broadview-tech.comgoogle.com |

Functionalized Polymer Backbones and Architectures

The incorporation of the this compound moiety into polymer backbones can be achieved through various polymerization techniques, leading to materials with tailored properties. The methoxyethyl side chain can impart increased hydrophilicity, improved solubility in polar solvents, and potential for secondary interactions, such as hydrogen bonding.

One of the primary methods for integrating this scaffold is through ring-opening polymerization (ROP) . The anhydride group of this compound is susceptible to nucleophilic attack, enabling its copolymerization with a variety of monomers. For instance, in a process analogous to the copolymerization of succinic anhydride with functionalized epoxides, this compound can be copolymerized with epoxides to yield polyesters. researchgate.net The resulting polyester would feature the methoxyethyl group as a pendant side chain, influencing the polymer's thermal and mechanical properties.

Another strategy involves the grafting of this compound onto existing polymer backbones. Polymers with nucleophilic functional groups, such as hydroxyl or amine groups, can react with the anhydride ring, leading to the covalent attachment of the methoxyethyl-functionalized succinate (B1194679) unit. This post-polymerization modification is a versatile method for tailoring the surface properties of materials. For example, polysaccharides like cashew gum have been hydrophobically modified using alkenyl succinic anhydrides, demonstrating the feasibility of this approach. mdpi.com

Furthermore, free radical polymerization can be employed if the this compound is first modified to contain a polymerizable group, such as a vinyl or acryloyl moiety. This would allow for its copolymerization with a wide range of vinyl monomers, leading to the creation of functional acrylic or styrenic polymers with pendant methoxyethyl succinate groups.

The table below summarizes potential polymer architectures incorporating the this compound scaffold based on established polymerization methods for analogous succinic anhydride derivatives.

| Polymerization Method | Comonomer(s) | Resulting Polymer Architecture | Potential Properties |

| Ring-Opening Polymerization | Epoxides (e.g., ethylene oxide, propylene oxide) | Alternating or random copolyesters with pendant methoxyethyl groups. | Increased hydrophilicity, biodegradability, tunable thermal properties. |

| Post-Polymerization Grafting | Polymers with hydroxyl or amine groups (e.g., polyvinyl alcohol, chitosan) | Polymer backbone with grafted methoxyethyl succinate side chains. | Modified surface properties, improved biocompatibility, enhanced solubility. |

| Free Radical Polymerization | Vinyl monomers (e.g., styrene, methyl methacrylate) | Copolymers with pendant methoxyethyl succinate groups attached to the main chain. | Functional polymers with tunable glass transition temperatures and solubility. |

This table presents hypothetical polymer architectures based on known reactions of similar compounds.

Silicon-Containing Derivatives

The synthesis of silicon-containing derivatives of this compound opens up possibilities for creating hybrid organic-inorganic materials with unique properties, such as enhanced thermal stability, low surface energy, and improved adhesion.

A key reaction for creating such derivatives is the hydrosilylation of an unsaturated precursor to this compound. For example, if an alkenyl-substituted succinic anhydride is used as a starting material, it can be reacted with a hydrosilane (containing an Si-H bond) in the presence of a platinum catalyst. This reaction would covalently link the silicon atom to the succinic anhydride ring via a stable Si-C bond. google.com The resulting molecule would be a silane (B1218182) functionalized with the methoxyethyl succinic anhydride moiety.

These silicon-containing derivatives can be designed to have further reactive groups on the silicon atom, such as alkoxy or chloro groups. These groups can undergo hydrolysis and condensation to form polysiloxane networks, effectively incorporating the this compound scaffold into a silicone matrix. google.com This approach allows for the creation of functional polysiloxanes with pendant organic groups that can influence the material's properties and reactivity. google.com

Anhydride-functional siloxanes are known to be versatile intermediates that can be reacted with amines and epoxides or hydrolyzed to form dicarboxylic acid-terminated siloxanes. gelest.com This suggests that silicon-containing derivatives of this compound could serve as crosslinkers or adhesion promoters in various polymer systems.

The table below details potential silicon-containing derivatives of the this compound scaffold and their synthetic routes, based on known chemistry of analogous compounds.

| Derivative Type | Synthetic Approach | Key Reactants | Potential Applications |

| Silyl-substituted Succinic Anhydride | Hydrosilylation of an alkenyl-substituted succinic anhydride precursor. | Alkenyl succinic anhydride, Hydrosilane (e.g., triethoxysilane) | Adhesion promoters, coupling agents, intermediates for polysiloxanes. |

| Polysiloxane with Pendant Succinic Anhydride Groups | Co-hydrolysis and condensation of a silyl-substituted succinic anhydride with other silane monomers. | Silyl-substituted succinic anhydride, Dichlorodimethylsilane | Functional silicone fluids, elastomers, and resins with tunable properties. |

| Succinic Anhydride-Terminated Polydimethylsiloxane (B3030410) | Reaction of a hydride-terminated polydimethylsiloxane with an alkenyl-substituted succinic anhydride. | Hydride-terminated PDMS, Alkenyl succinic anhydride | Reactive silicone oligomers for block copolymers and surface modification. |

This table presents hypothetical silicon-containing derivatives and their synthetic routes based on established organosilicon chemistry.

Applications in Advanced Materials Synthesis and Polymer Chemistry

Monomer in Ring-Opening Polymerization (ROP)

Ring-opening polymerization (ROP) is a primary method for converting cyclic monomers like 3-(2-Methoxyethyl)oxolane-2,5-dione into high molecular weight polymers. This technique allows for precise control over the polymer's architecture, molecular weight, and functionality, which is crucial for advanced applications.

The ring-opening of this compound, often in copolymerization with other cyclic esters (like lactide) or epoxides, leads to the formation of functional polyesters. These polyesters are of significant interest as bio-based and biodegradable alternatives to conventional plastics. The methoxyethyl side group can enhance the polymer's susceptibility to hydrolysis, potentially leading to more controlled degradation profiles, a desirable trait for biomedical applications such as drug delivery systems and temporary implants.

While direct synthesis of poly(ester amide)s from this monomer alone is not typical, its copolymerization with morpholine-2,5-diones (cyclic ester-amides) can introduce ester and amide linkages into the polymer backbone. This combination allows for the fine-tuning of mechanical properties and degradation kinetics.

Table 1: Illustrative Properties of Polyesters Derived from Substituted Anhydrides

| Monomer System | Polymer Type | Potential Properties | Potential Applications |

| This compound + Epoxide | Alternating Polyester (B1180765) | Increased flexibility, enhanced hydrophilicity, tunable degradation | Drug delivery, tissue engineering scaffolds, smart materials |

| This compound + Lactide | Random/Block Copolyester | Modified thermal properties, controlled degradability | Biomedical devices, compostable packaging |

| This compound + Morpholine-2,5-dione | Poly(ester-co-ester amide) | Tailored mechanical strength and elasticity, varied degradation rates | Sutures, hydrogels, functional coatings |

This table is illustrative and based on general principles of polyester chemistry, as specific data for polymers of this compound is not widely published.

The use of organocatalysts, such as N-heterocyclic carbenes (NHCs), thiourea (B124793)/strong base combinations, and phosphazenes, offers a metal-free alternative to traditional organometallic catalysts for the ROP of cyclic esters and anhydrides. anr.frrsc.orgd-nb.info This approach is particularly advantageous for biomedical applications where metal contamination is a concern. Organocatalysts can provide excellent control over the polymerization, leading to polymers with narrow molecular weight distributions and well-defined end-groups. rsc.org For a monomer like this compound, organocatalysts can facilitate a controlled polymerization process, enabling the synthesis of complex architectures like block copolymers and star-shaped polymers. nih.gov

The substituent at the 3-position of the oxolane-2,5-dione ring introduces a chiral center. Consequently, the stereochemistry of the monomer can have a profound impact on the properties of the resulting polymer. Stereocontrolled ROP, using stereoselective catalysts, can produce polymers with specific tacticity (isotactic, syndiotactic, or atactic). nih.gov This control over the microstructure influences the polymer's crystallinity, melting point, and mechanical strength. While extensive research exists on the stereocontrolled polymerization of monomers like lactide, the application of these principles to substituted succinic anhydrides like this compound is an active area of research. nih.govnih.gov Achieving high stereocontrol would unlock the potential to create highly ordered and crystalline materials from this functional monomer.

Building Block for Functional Materials

Beyond its role as a primary monomer, this compound can be incorporated into materials to impart specific functionalities.

The polar methoxyethyl side chain can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions. Polymers incorporating this monomer can, therefore, self-assemble into ordered supramolecular structures in solution or in the solid state. This behavior is crucial for the development of "smart" materials that can respond to external stimuli like temperature or pH.

When incorporated into cross-linked polymeric networks, this compound can act as a modifier to tune the network's properties. For instance, its flexible side chain can increase the network's elasticity and swelling capacity in aqueous environments. rsc.org This is particularly relevant for the design of hydrogels for biomedical applications or absorbent materials. The anhydride (B1165640) functionality can also be used as a reactive handle for post-polymerization modification, allowing for the attachment of bioactive molecules or other functional groups to the polymer network. rsc.org

Role in the Synthesis of Advanced Organic Intermediates

Extensive research of publicly available scientific literature and chemical databases did not yield specific information regarding the role of This compound in the synthesis of advanced organic intermediates. While the parent compound, oxolane-2,5-dione (succinic anhydride), is a well-known building block in organic chemistry, detailed research findings, including specific reaction schemes, yields, or the synthesis of particular advanced intermediates using the 3-(2-methoxyethyl) derivative, are not documented in the reviewed sources.

The reactivity of the anhydride group in similar molecules suggests potential for reactions such as esterifications and aminations. However, without specific studies on This compound , any discussion of its role would be speculative and fall outside the scope of this scientifically rigorous article. Further research is required to elucidate the specific applications of this compound in the synthesis of advanced organic intermediates.

Analytical and Spectroscopic Characterization Methodologies for 3 2 Methoxyethyl Oxolane 2,5 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 3-(2-Methoxyethyl)oxolane-2,5-dione. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of specific functional groups.

Proton (¹H) NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy is fundamental for determining the arrangement of hydrogen atoms within the this compound molecule. The chemical shift, integration, and multiplicity of the proton signals provide a complete picture of the proton environment.

The protons on carbons adjacent to carbonyl groups are characteristically deshielded and are expected to resonate at approximately 2.0-2.5 ppm. libretexts.org For this compound, the protons on the succinic anhydride (B1165640) ring (H-3 and H-4) would exhibit complex splitting patterns due to their diastereotopic nature and coupling to each other. The methoxyethyl side chain introduces distinct signals: a triplet for the terminal methyl protons (OCH₃), and two multiplets for the methylene (B1212753) (CH₂) groups. The protons of the methylene group adjacent to the oxygen atom will be more deshielded (shifted further downfield) compared to the methylene group adjacent to the anhydride ring.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| CH₂ (ring, H-4) | ~2.8 - 3.2 | Multiplet |

| CH (ring, H-3) | ~3.3 - 3.7 | Multiplet |

| CH₂ (side chain, adjacent to ring) | ~2.0 - 2.4 | Multiplet |

| CH₂ (side chain, adjacent to OCH₃) | ~3.5 - 3.8 | Triplet |

| OCH₃ | ~3.3 - 3.4 | Singlet |

Note: Expected values are based on analogous substituted succinic anhydrides and general chemical shift principles. Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for the confirmation of the total number of carbons and their respective chemical environments.

The carbonyl carbons of the anhydride group are highly deshielded and typically appear in the range of 170-180 ppm. spectrabase.com The carbons of the methoxyethyl side chain and the succinic anhydride ring will have characteristic shifts. The carbon of the methoxy (B1213986) group (OCH₃) is expected around 59 ppm, while the methylene carbons of the side chain and the ring carbons will appear in the aliphatic region of the spectrum. The chemical shift of the methoxy carbon can be a useful descriptor in the structural analysis of compounds containing this group. researchgate.net

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (C-2, C-5) | ~170 - 175 |

| CH (C-3) | ~40 - 45 |

| CH₂ (C-4) | ~30 - 35 |

| CH₂ (side chain, adjacent to ring) | ~25 - 30 |

| CH₂ (side chain, adjacent to OCH₃) | ~68 - 72 |

| OCH₃ | ~58 - 60 |

Note: Expected values are based on data from succinic anhydride and other substituted derivatives. spectrabase.com The exact chemical shifts can be influenced by solvent effects.

Advanced NMR Techniques (2D-NMR, Solid-State NMR)

For more complex derivatives or to resolve ambiguities in spectral assignments, advanced NMR techniques are employed.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between coupled protons, for instance, between the protons on the succinic anhydride ring and the adjacent methylene protons of the side chain. An HSQC spectrum correlates each proton with the carbon to which it is directly attached, confirming the assignments made in the 1D spectra. For more complex structural features, HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range couplings between protons and carbons.

Solid-State NMR (ssNMR): This technique provides structural information on the compound in its solid, crystalline state. Solid-state NMR is particularly useful for studying polymorphism, where a compound may exist in different crystalline forms, and for characterizing materials where the anhydride has been grafted onto a solid support. researchgate.netrsc.org Cross-polarization magic-angle spinning (CPMAS) is a common ssNMR technique that enhances the signal of low-abundance nuclei like ¹³C. rsc.org It can provide insights into the local environment and packing of the molecules in the solid state. researchgate.netresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying the characteristic functional groups in this compound. The most prominent features in the IR spectrum of a cyclic anhydride are the two carbonyl (C=O) stretching bands. spectroscopyonline.com These arise from the symmetric and asymmetric stretching vibrations of the two carbonyl groups. For saturated cyclic anhydrides like this one, these bands are typically observed in the regions of 1870–1845 cm⁻¹ (asymmetric) and 1800–1775 cm⁻¹ (symmetric). libretexts.orgspectroscopyonline.com The presence of the ether linkage in the side chain would be indicated by a C-O stretching band around 1100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the carbonyl stretches are also visible in the Raman spectrum, they are generally weaker than in the IR spectrum. However, the C-C and C-H vibrations of the aliphatic backbone often give rise to strong Raman signals. For succinic acid, a related compound, characteristic Raman bands are observed for these vibrations. researchgate.netchemicalbook.com

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C-H Stretch (aliphatic) | ~2850 - 3000 | ~2850 - 3000 |

| C=O Stretch (asymmetric) | ~1850 - 1870 | Weak |

| C=O Stretch (symmetric) | ~1775 - 1800 | Weak |

| C-O-C Stretch (anhydride) | ~1000 - 1300 | Present |

| C-O Stretch (ether) | ~1080 - 1150 | Present |

Note: Values are based on data for succinic anhydride and other cyclic anhydrides. spectroscopyonline.comchemicalbook.comresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of this compound, which allows for the unambiguous determination of its elemental formula (C₇H₁₀O₄). Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate the molecular ion.

The fragmentation pattern observed in the mass spectrum provides further structural information. For succinic anhydride derivatives, common fragmentation pathways include the loss of CO and CO₂ from the anhydride ring. The methoxyethyl side chain can also undergo characteristic fragmentation, such as the loss of a methoxy radical (•OCH₃) or a neutral formaldehyde (B43269) molecule (CH₂O). The study of N-succinyl derivatives by mass spectrometry has shown that fragmentation can be directed by the succinyl group, leading to characteristic ions that can be used for structural elucidation. nih.gov

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the structural elucidation of compounds like this compound. oup.comnih.gov The electron ionization (EI) mass spectrum of a molecule provides a unique fragmentation pattern that acts as a molecular fingerprint, offering valuable insights into its structure.

Key fragmentation pathways for cyclic anhydrides often involve the loss of CO and CO2. aip.org For this compound, the fragmentation is likely to be initiated by the cleavage of the ether side chain. The presence of the methoxyethyl group introduces additional fragmentation possibilities. Common fragmentations for ethers include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond.

A plausible fragmentation pattern for this compound is detailed in the table below.

| Predicted Fragment (m/z) | Possible Neutral Loss | Proposed Fragment Structure |

| 158 | - | Molecular Ion [C7H10O4]+• |

| 127 | •OCH3 | Cleavage of the methoxy group |

| 113 | •CH2OCH3 | Alpha-cleavage at the ether |

| 100 | C2H4O, CO | Complex rearrangement and loss |

| 99 | •C2H4OCH3 | Cleavage of the entire side chain |

| 73 | C3H3O3 | Fragmentation of the anhydride ring |

| 59 | C4H5O3 | Methoxyethyl cation [CH3OCH2CH2]+ |

| 45 | C5H5O2 | Methoxy cation [CH3O]+ |

This table represents a predictive fragmentation pattern based on general principles of mass spectrometry and has not been confirmed by experimental data for this specific compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of this compound.

Although a specific crystal structure for this compound has not been reported in the searched literature, studies on succinic anhydride itself offer a basis for what can be expected. nih.gov The crystal structure of succinic anhydride has been studied at various temperatures, revealing the details of its molecular geometry and intermolecular interactions. nih.gov The five-membered ring of the succinic anhydride core is nearly planar, and the carbonyl groups influence the crystal packing through dipole-dipole interactions and close C=O···H-C contacts.

For a substituted derivative like this compound, X-ray crystallography would reveal the conformation of the methoxyethyl side chain and how its presence affects the crystal packing. The ether oxygen and the carbonyl oxygens could participate in various intermolecular non-covalent interactions, influencing the material's melting point, solubility, and reactivity in the solid state. Obtaining single crystals of sufficient quality is a prerequisite for this analysis. acs.org

Elemental Analysis (EA) for Purity and Composition

Elemental analysis (EA) is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and other elements in a sample. nmrmbc.com It is a cornerstone of chemical characterization, providing a straightforward method to verify the empirical formula of a synthesized compound and assess its purity. nih.govrsc.orgacs.org For a new compound like this compound, EA is essential to confirm that the synthesized product has the correct elemental composition.

The technique involves the combustion of a small, precisely weighed amount of the sample in an oxygen-rich environment. nmrmbc.com The resulting combustion gases (CO2, H2O, etc.) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample.

For publication in many chemistry journals, the experimentally determined elemental composition is expected to be within ±0.4% of the calculated theoretical values for a compound to be considered pure. nih.govacs.org

Theoretical Elemental Composition of this compound (C7H10O4)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.011 | 7 | 84.077 | 53.16 |

| Hydrogen (H) | 1.008 | 10 | 10.080 | 6.38 |

| Oxygen (O) | 15.999 | 4 | 63.996 | 40.46 |

| Total | 158.153 | 100.00 |

Any significant deviation from these calculated values would suggest the presence of impurities, such as residual solvents or starting materials.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of this compound from reaction byproducts and for the assessment of its purity. The choice of technique depends on the volatility and polarity of the compound.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. Direct GC-MS analysis of succinic anhydrides has been shown to be feasible. oup.comnih.gov For this compound, a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (HP-5 or similar), would likely provide good separation. google.com A temperature programming method would be employed, starting at a lower temperature and gradually increasing to elute the compound. google.com A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. google.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for non-volatile or thermally sensitive compounds. For anhydrides, which can be prone to hydrolysis, reversed-phase HPLC is a common approach. chromforum.org A C18 column is a typical choice for the stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., phosphoric acid or formic acid) to ensure good peak shape. chromforum.orgsielc.com Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to achieve a good separation and reasonable analysis time. sielc.com Detection is commonly performed using a UV detector, as the carbonyl groups in the anhydride ring exhibit UV absorbance. chromforum.org Chiral HPLC, using polysaccharide-derived stationary phases, could be employed to separate enantiomers if the compound is chiral and has been synthesized as a racemate. nih.govnih.gov

Computational and Theoretical Studies of 3 2 Methoxyethyl Oxolane 2,5 Dione

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of molecules. However, no dedicated studies employing these methods for 3-(2-Methoxyethyl)oxolane-2,5-dione have been identified.

Density Functional Theory (DFT) Studies for Electronic Structure and Energetics

There are no published Density Functional Theory (DFT) studies that specifically detail the electronic structure and energetics of this compound. Such studies would be valuable for understanding the molecule's reactivity, frontier molecular orbitals (HOMO-LUMO gap), and thermodynamic properties.

Conformational Analysis and Stability Predictions

A conformational analysis of this compound, which would identify the most stable three-dimensional arrangements of the molecule and the energy barriers between them, has not been reported in the scientific literature. The flexibility of the 2-methoxyethyl side chain introduces additional conformational complexity that remains unexplored.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

No computational studies have been found that predict the spectroscopic properties of this compound. Theoretical predictions of NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (infrared and Raman) would be essential for the experimental characterization of this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways and transition states of chemical reactions. At present, there are no published studies that apply these techniques to elucidate the reaction mechanisms involving this compound, such as its hydrolysis or reactions with other nucleophiles.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide insights into the behavior of molecules over time, including their interactions with solvents or other molecules. A search of the available literature yielded no studies on the use of MD simulations to investigate the dynamic properties of this compound in any environment.

Quantitative Structure-Activity Relationships (QSAR) in a Purely Theoretical Context

Quantitative Structure-Activity Relationship (QSAR) models are used to predict the biological activity or other properties of compounds based on their chemical structure. No theoretical QSAR studies involving this compound have been found. The development of such models would require a dataset of related molecules with known activities, which does not appear to be available for this specific compound in a purely theoretical context.

Future Research Directions and Emerging Trends in 3 2 Methoxyethyl Oxolane 2,5 Dione Chemistry

Development of Novel Catalytic Systems for Synthesis and Transformation

The efficient synthesis of 3-(2-Methoxyethyl)oxolane-2,5-dione and its subsequent transformations are pivotal for its broader application. Future research is expected to focus on the development of sophisticated catalytic systems to achieve high yield, selectivity, and sustainability.

A plausible synthetic route to this compound could involve the catalytic hydrogenation of a corresponding substituted maleic anhydride (B1165640). The development of novel heterogeneous or homogeneous catalysts that can operate under mild conditions with high functional group tolerance will be a significant area of investigation. For instance, catalysts based on transition metals like palladium, platinum, or rhodium, supported on various materials, could be explored for this purpose.

Furthermore, catalytic transformations of the this compound ring system are of great interest. This includes catalytic ring-opening reactions with various nucleophiles to produce a range of functionalized succinic acid derivatives. The use of organocatalysts, such as N-heterocyclic carbenes (NHCs) or chiral amines, could offer pathways to new, stereochemically defined products.

Table 1: Potential Catalytic Systems for Synthesis and Transformation

| Catalyst Type | Reaction | Potential Advantages |

| Supported Pd/C | Hydrogenation of substituted maleic anhydride | High efficiency, recyclability |

| Homogeneous Rh complex | Asymmetric hydrogenation | Access to chiral products |

| N-Heterocyclic Carbene (NHC) | Ring-opening polymerization | Controlled polymer synthesis |

| Chiral Amine | Asymmetric aminolysis | Enantioselective synthesis of amides |

Expansion of Applications in Advanced Polymer Architectures

The presence of both a reactive anhydride group and a flexible methoxyethyl side chain makes this compound an attractive monomer for the synthesis of advanced polymers. Future research will likely explore its use in creating polymers with tailored properties.

One emerging trend is the development of biodegradable polyesters and polyamides through ring-opening polymerization (ROP). The methoxyethyl side chain could enhance the solubility and processability of the resulting polymers, as well as influence their thermal and mechanical properties. Catalytic systems for ROP, including metal-based catalysts and organocatalysts, will be crucial in controlling the polymer architecture, molecular weight, and dispersity.

Another area of interest is the use of this compound as a grafting agent to modify the surface properties of existing polymers. By grafting this compound onto polymer backbones, it is possible to introduce functionality that can alter surface energy, hydrophilicity, and biocompatibility.

Mechanistic Understanding of Complex Reactions Involving the Compound

A thorough understanding of the reaction mechanisms involving this compound is essential for controlling reaction outcomes and designing new synthetic methodologies. Future research will employ a combination of experimental and computational techniques to elucidate the intricate details of these reactions.

For instance, in cycloaddition reactions where the anhydride ring acts as a dienophile, understanding the facial selectivity influenced by the 3-substituent will be critical. Computational studies, such as Density Functional Theory (DFT) calculations, can provide insights into the transition state geometries and activation energies, guiding the development of stereoselective reactions.

The mechanism of ring-opening with various nucleophiles is another key area. Investigating the role of catalysts, solvents, and the nature of the nucleophile will allow for precise control over the formation of mono- or di-substituted succinic acid derivatives.

Integration into Multi-component Reactions and Convergent Syntheses

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a powerful tool for the rapid construction of complex molecules. The reactivity of the anhydride group in this compound makes it an ideal candidate for integration into novel MCRs.

Future research could focus on developing MCRs that utilize the anhydride for the in-situ formation of reactive intermediates, which then participate in subsequent bond-forming events. This approach can lead to the efficient synthesis of diverse heterocyclic scaffolds and other complex organic molecules from simple starting materials.

Convergent synthesis, where large fragments of a target molecule are synthesized separately and then joined, can also benefit from the reactivity of this compound. The anhydride can serve as a key linchpin, connecting different molecular fragments through robust and high-yielding reactions.

Exploration of Stereoselective Transformations for Accessing Chiral Scaffolds

The creation of chiral molecules with defined three-dimensional structures is of paramount importance in drug discovery and materials science. The 3-position of the oxolane-2,5-dione ring is a stereocenter, and the development of methods to control its configuration is a significant research direction.

Future work will likely focus on the development of stereoselective synthetic routes to this compound, potentially starting from chiral precursors or utilizing asymmetric catalysis. Furthermore, stereoselective reactions of the anhydride itself, such as enantioselective ring-opening with chiral nucleophiles or catalysts, will be explored to generate a variety of enantioenriched building blocks.

The resulting chiral succinic acid derivatives can serve as valuable synthons for the preparation of natural products, pharmaceuticals, and chiral ligands for asymmetric catalysis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-Methoxyethyl)oxolane-2,5-dione, and what experimental parameters require optimization?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or anhydride ring-opening reactions. For example, alkylation of oxolane-2,5-dione derivatives with 2-methoxyethyl halides under anhydrous conditions (e.g., THF, DMF) using bases like NaH or K₂CO₃. Optimization focuses on reaction temperature (40–80°C), stoichiometry (1:1.2 molar ratio of dione to alkylating agent), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Reaction progress is monitored by TLC and validated via NMR .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR : and NMR identify methoxyethyl substituents (δ ~3.3–3.5 ppm for OCH₂CH₂O and δ ~50–55 ppm for quaternary carbons).

- X-ray Crystallography : Single-crystal analysis (e.g., orthorhombic P2₁2₁2₁ space group) confirms bond lengths (C=O: ~1.20 Å, C-O: ~1.36 Å) and torsion angles. Data collection at 100 K minimizes thermal motion artifacts .

- IR : Peaks at ~1850 cm⁻¹ (asymmetric C=O stretch) and ~1770 cm⁻¹ (symmetric C=O stretch) confirm the anhydride ring .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and PPE due to uncharacterized toxicity. Store in airtight containers under inert gas (N₂/Ar). Spills require neutralization with sodium bicarbonate followed by ethanol/water rinsing. Waste disposal follows local regulations for organic anhydrides .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths, space groups) for oxolane-2,5-dione derivatives be resolved?

- Methodological Answer : Discrepancies arise from experimental conditions (temperature, radiation source) or sample purity. Mitigate by:

- Repeating measurements with high-purity single crystals (≥99% by HPLC).

- Using synchrotron radiation for enhanced resolution.

- Cross-validating with DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare theoretical vs. experimental geometries .

Q. What strategies improve regioselectivity in functionalizing this compound for polymer grafting applications?

- Methodological Answer :

- Protection/Deprotection : Temporarily block reactive sites (e.g., silylation of hydroxyl groups).

- Catalytic Control : Use Lewis acids (e.g., ZnCl₂) to direct electrophilic substitution at the β-position.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack on the anhydride ring. Post-reaction, characterize grafted polymers via GPC and DSC to confirm branching .

Q. How do computational models predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer :

- DFT/MD Simulations : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites.

- Solvent Accessibility Models : Use COSMO-RS to simulate solvent effects on ring-opening kinetics.

- Transition State Analysis : Identify energy barriers for nucleophilic attack (e.g., amines, alcohols) using Gaussian or ORCA software. Validate predictions with kinetic studies (UV-Vis monitoring at 240 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.